1-Ethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)piperazine-2,3-dione
Description
The compound 1-Ethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)piperazine-2,3-dione is a piperazine-2,3-dione derivative featuring a trifluoromethyl-substituted pyrimidine moiety and an ethyl group. Its structure comprises two piperazine units: one constrained as a 2,3-dione (cyclic amide) and another linked via a carbonyl group to a pyrimidine ring. This compound’s design aligns with strategies seen in kinase inhibitors and receptor antagonists, where piperazine derivatives are leveraged for their conformational flexibility and hydrogen-bonding capabilities .
Properties
IUPAC Name |
1-ethyl-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O3/c1-2-22-7-8-25(14(27)13(22)26)15(28)24-5-3-23(4-6-24)12-9-11(16(17,18)19)20-10-21-12/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQJUFDSLLFNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key Differences :
- Compared to the chloro-trifluoromethylphenyl analog (), the target’s pyrimidine-linked piperazine may offer distinct electronic profiles for receptor binding.
Substituent Effects
2.2.1. Trifluoromethyl vs. Halogenated Groups
- Trifluoromethyl (Target Compound) : Strong electron-withdrawing effect stabilizes the pyrimidine ring, enhancing metabolic resistance and membrane permeability .
- Chlorine () : Provides halogen bonding but may reduce solubility compared to trifluoromethyl .
2.2.2. Piperazine Modifications
- Bridged Piperazines () : Structural rigidity in compounds like 3,8-diaza[3.2.1]bicyclooctane derivatives improves dopamine transporter (DAT) selectivity. The target compound’s dione core may similarly reduce off-target effects .
- 4-Fluorobenzylpiperazine () : Used in kinase inhibitors; the benzyl group aids in hydrophobic interactions. The target’s ethyl group may balance solubility and lipophilicity .
Pharmacokinetic and Binding Properties
Notable Trends:
- Trifluoromethyl Pyrimidines (Target, ): Consistently associated with improved potency but require solubility-enhancing groups (e.g., ethyl) for bioavailability.
- Piperazine-2,3-dione vs. Carboxylates (): The dione’s cyclic amide may offer stronger hydrogen-bonding capacity compared to carboxylate esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
